4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Overview
Description
4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core furo[3,4-b]pyridine structure, followed by the introduction of the 2,3-dimethoxyphenyl and 3-fluorophenyl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or as a lead compound for developing new drugs.
Industry: The compound’s properties may be exploited in material science, such as in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,3-DIMETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE include other furo[3,4-b]pyridine derivatives and compounds with similar aromatic and heterocyclic structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5/c1-26-17-8-4-7-14(20(17)27-2)15-10-18(24)23(13-6-3-5-12(22)9-13)16-11-28-21(25)19(15)16/h3-9,15H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVOKIXEULSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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